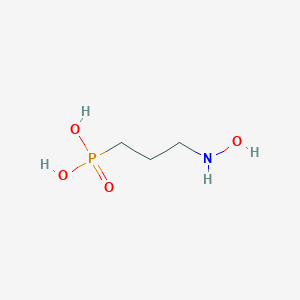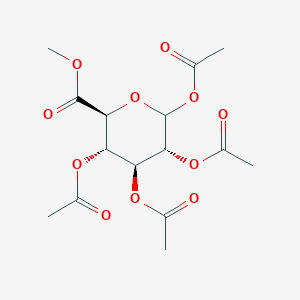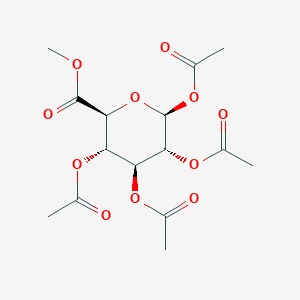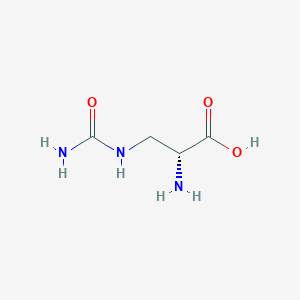
bnn3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BNN3, also known as N,N’-dimethyl-N,N’-dinitroso-p-phenylenediamine, is a caged nitric oxide donor. This compound is membrane-permeant and can be incorporated into lipid membranes. It is primarily used in scientific research for its ability to release nitric oxide upon activation by light.
Preparation Methods
BNN3 can be synthesized using various methods. One common method involves the reaction of N,N’-dimethyl-p-phenylenediamine with nitrosating agents under controlled conditions. The reaction typically takes place in a solvent such as toluene, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
BNN3 undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to light, this compound releases nitric oxide.
Substitution Reactions: this compound can react with various nucleophiles, leading to the substitution of the nitroso groups.
Cycloaddition Reactions: This compound can participate in 1,3-dipolar cycloaddition reactions with unactivated arenes, forming five-membered heterocyclic rings.
Common reagents used in these reactions include nitrosating agents, nucleophiles, and light sources for photolysis. The major products formed from these reactions are nitric oxide and various substituted derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of BNN3 involves the release of nitric oxide upon activation by light. The compound undergoes N-N bond homolysis, resulting in the formation of nitric oxide. This process is facilitated by the presence of a triplet sensitizing chromophore, such as biacetyl, which allows the photoreleasing light to be switched from ultraviolet to visible light . The released nitric oxide then interacts with various molecular targets and pathways, including the activation of guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects .
Comparison with Similar Compounds
BNN3 is unique in its ability to release nitric oxide upon light activation. Similar compounds include other nitric oxide donors, such as:
S-nitrosothiols: These compounds release nitric oxide through thermal or photochemical decomposition.
Nitroglycerin: A well-known nitric oxide donor used in the treatment of angina pectoris.
Sodium nitroprusside: Another nitric oxide donor used in medical applications for its vasodilatory effects.
Compared to these compounds, this compound offers the advantage of controlled nitric oxide release through light activation, making it a valuable tool in research settings where precise control over nitric oxide release is required .
Properties
IUPAC Name |
N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-11(9-13)7-3-5-8(6-4-7)12(2)10-14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDYJAMEXVFEEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N(C)N=O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989399 |
Source


|
| Record name | N,N'-1,4-Phenylenebis(N-methylnitrous amide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-38-2 |
Source


|
| Record name | NSC56933 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-1,4-Phenylenebis(N-methylnitrous amide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

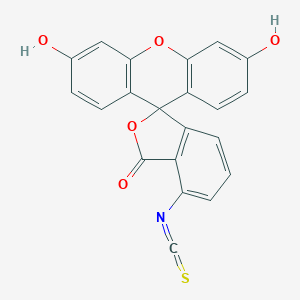

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)





